[{2-Oxo-2-[(2-thienylmethyl)amino]ethyl}(phenyl)-amino]acetic acid

Lipophilicity Permeability Drug-like property prediction

Sourcing a bifunctional scaffold with orthogonal conjugation handles and a thiophene ring is often hindered by limited commercial availability of non-natural amino acid derivatives. This compound addresses that gap: its tertiary anilino core, carboxylic acid, and thienylmethylamide tail provide three distinct chemical handles for PROTAC linker design, fragment-based library enumeration, and metallosupramolecular assembly. - cLogP 2.2 and 5 H-bond acceptors suit hydrophobic enzyme pockets requiring directional H-bonding. - 7 rotatable bonds enable diverse binding poses; thiophene sulfur offers soft metal coordination sites. - Available from milligram to gram scale with reliable global fulfillment.

Molecular Formula C15H16N2O3S
Molecular Weight 304.4 g/mol
CAS No. 1142205-26-2
Cat. No. B1361007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[{2-Oxo-2-[(2-thienylmethyl)amino]ethyl}(phenyl)-amino]acetic acid
CAS1142205-26-2
Molecular FormulaC15H16N2O3S
Molecular Weight304.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N(CC(=O)NCC2=CC=CS2)CC(=O)O
InChIInChI=1S/C15H16N2O3S/c18-14(16-9-13-7-4-8-21-13)10-17(11-15(19)20)12-5-2-1-3-6-12/h1-8H,9-11H2,(H,16,18)(H,19,20)
InChIKeyPETAKEHWIQQEEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 1142205-26-2: Core Identity and Calculated Properties


The compound [{2-Oxo-2-[(2-thienylmethyl)amino]ethyl}(phenyl)-amino]acetic acid (CAS 1142205-26-2, MFCD12027648) is a fully synthetic, non-natural N-phenyl-N-alkyl-α-amino acid derivative bearing a thienylmethyl-amino-oxoethyl side chain [1]. Its molecular formula is C15H16N2O3S, and its computed molecular weight is 304.4 g/mol [1]. The structure integrates an anilino nitrogen, a carboxylic acid terminus, and a thiophene ring, yielding a heterocyclic, bifunctional scaffold with a predicted XLogP3-AA of 2.2 [1]. It is currently catalogued as a research chemical by multiple suppliers, including Aladdin Scientific and Matrix Scientific, with typical availability at the milligram-to-gram scale .

Identity Synthetic N-phenyl-N-alkyl-α-amino acid heterocyclic scaffold
Procurement Research chemical available at mg–g scale from multiple suppliers
Workflow Fragment-based library design, PROTAC linker development, metal coordination studies

Why Generic Analogs Cannot Replace CAS 1142205-26-2


In the absence of published head-to-head biological data, structural and physicochemical reasoning provides the only currently available basis for differentiation. The compound’s specific topology—a tertiary anilino nitrogen bridging a phenyl ring, an acetic acid arm, and a thienylmethylamide tail—is not trivial to replicate with simpler, commercially available glycine or thienylmethyl building blocks [1]. As shown in the quantitative comparisons below, key computed properties such as lipophilicity (cLogP), hydrogen-bond acceptor count, rotatable bonds, and molecular weight differ markedly from the closest unsubstituted analog, 2-(thiophen-2-ylmethylamino)acetic acid . These differences directly influence solubility, permeability, and conformational flexibility, making the compound a distinct scaffold for fragment-based library enumeration, metal coordination studies, or proteolysis-targeting chimera (PROTAC) linker design. Simple substitution by lower-molecular-weight or less lipophilic thienylmethyl-amino acids would alter the physicochemical profile and potentially abolish the scaffold’s intended molecular recognition properties.

Lipophilicity Mismatch
Unsubstituted thienylmethyl-amino acid analogs exhibit markedly lower predicted logP, which may alter membrane permeability and compound partitioning in cell-based assays.
Molecular Size and H-Bond Acceptor Difference
Simpler analogs are substantially smaller with fewer H-bond acceptor sites, potentially reducing binding pocket occupancy and interaction surface for target engagement.
Conformational Flexibility Gap
Fewer rotatable bonds in unsubstituted comparators may limit the conformational sampling required for induced-fit binding or bifunctional linker geometry.

Quantifiable Differentiation from Closest Analogs and In-Class Scaffolds


Lipophilicity Increase Relative to Unsubstituted Core

The compound exhibits a computed XLogP3-AA value of 2.2, significantly higher than the cLogP of -1.70 reported for the simpler unsubstituted analog 2-(thiophen-2-ylmethylamino)acetic acid (CAS 440647-19-8) [1]. This quantified difference of approximately 2.9 log units implies greater membrane permeability and higher lipophilicity, which are critical factors in cell-based assay performance and compound partitioning.

Lipophilicity Increase
Data to verify
Target XLogP3-AA: 2.2
Analog cLogP: −1.70
Δ ≈ 2.9 log units
Reported higher predicted membrane permeability context
In silico prediction; no experimental logP data available
Lipophilicity Permeability Drug-like property prediction

Molecular Weight and Hydrogen-Bond Acceptor Comparison

The target compound has a molecular weight of 304.4 g/mol and 5 hydrogen-bond acceptor atoms, versus 171.2 g/mol and 3 acceptors for the unsubstituted comparator 2-(thiophen-2-ylmethylamino)acetic acid [1]. The additional N-phenyl and N-alkyl substitution doubles the size and adds two H-bond acceptor sites, expanding the pharmacophore volume and potential interaction surface.

MW & HBA Comparison
Data to verify
Target MW 304.4, HBA 5
Analog MW 171.2, HBA 3
MW +77.8%, HBA +2
Larger pharmacophore volume and interaction surface
Computed properties; experimental binding data absent
Molecular weight Hydrogen bonding Fragment-based drug design

Rotatable Bond Count and Conformational Flexibility

The target compound contains 7 rotatable bonds, compared to an estimated 3 rotatable bonds for the unsubstituted comparator [1]. This 4-bond increase reflects the N-phenyl and N-acetic acid arms, which introduce additional degrees of conformational freedom that may be essential for induced-fit binding or for spanning two distal binding sites in bifunctional degrader molecules.

Rotatable Bond Count
Class-level
7 rotatable bonds
vs 3 (analog), +4 (133% increase)
Higher conformational entropy; may support flexible linker design
In silico comparison; no experimental conformational analysis
Conformational flexibility Entropy Molecular recognition

Hydrogen Bond Donor Capability for Bidentate Interactions

The compound possesses exactly 2 hydrogen-bond donor atoms (one amide NH and one carboxylic acid OH), as computed by PubChem [1]. This donor count distinguishes it from common ester or amide-protected precursors (which would have 0–1 donors) and from simpler thienylmethylamines (which lack the carboxylic acid donor). The presence of two geometrically distinct H-bond donors may enable simultaneous engagement of two acceptor sites on a biological target or metal center.

H-Bond Donor Capability
Data to verify
2 HBD (amide NH, COOH)
vs 0–1 in protected precursors or simpler amines
Enables bidentate H-bond interactions
Computed property; direct comparative experimental data absent
Hydrogen bond donor Supramolecular chemistry Receptor binding

Application Scenarios in Chemical Biology and Medicinal Chemistry


Fragment Library Design with a Lipophilic Bifunctional Scaffold

Based on its computed cLogP of 2.2 and two hydrogen-bond donors [1], this compound is a suitable core for fragment-based screening libraries targeting hydrophobic enzyme pockets that also require directional hydrogen bonding. The 7 rotatable bonds [1] provide conformational flexibility for exploring diverse binding poses, while the thienyl ring offers a sulfur-based π-system distinct from all-carbon aryl rings.

PROTAC Linker or Bifunctional Degrader Intermediate

The presence of both a carboxylic acid and an amide NH, combined with an N-phenyl tertiary amine branching point, creates three distinct chemical handles for orthogonal conjugation [1]. The molecular weight of 304.4 g/mol falls within the optimal range for linker modules, and the substantial predicted lipophilicity (2.2) may enhance cellular permeability of the final degrader construct [1].

Metal Coordination and Supramolecular Chemistry Studies

With 5 hydrogen-bond acceptor atoms and 2 hydrogen-bond donors [1], the compound can act as a multidentate ligand or hydrogen-bonding tecton. The thiophene sulfur may participate in soft metal coordination (e.g., Pd, Cu), while the carboxylic acid and amide groups offer hard donor sites, making it a versatile building block for metallosupramolecular assemblies.

Application
Selection Property
Validation Focus
Fragment Library Design
Lipophilic bifunctional scaffold with dual H-bond donors
Hydrophobic pocket engagement and directional H-bonding assessment
PROTAC Linker Development
Three distinct conjugation handles (COOH, amide NH, N-phenyl branch)
Orthogonal conjugation efficiency and linker-derived permeability
Metal Coordination & Supramolecular Chemistry
Multidentate ligand with mixed hard/soft donors (O, N, S)
Metal binding geometry and tecton assembly studies
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